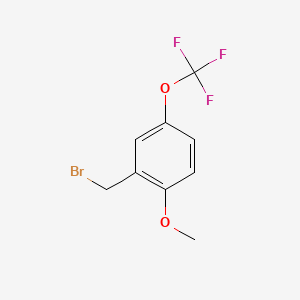

2-Methoxy-5-(trifluoromethoxy)benzyl bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(bromomethyl)-1-methoxy-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O2/c1-14-8-3-2-7(4-6(8)5-10)15-9(11,12)13/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSHYZUINFUNPJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OC(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395550 | |

| Record name | 2-Methoxy-5-(trifluoromethoxy)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478484-53-6 | |

| Record name | 2-Methoxy-5-(trifluoromethoxy)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 478484-53-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methoxy-5-(trifluoromethoxy)benzyl bromide CAS number

An In-Depth Technical Guide to 2-Methoxy-5-(trifluoromethoxy)benzyl bromide

CAS Number: 478484-53-6

This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical and medicinal chemistry. This document details its chemical and physical properties, outlines a general synthetic approach, and discusses its potential applications in drug discovery.

Chemical and Physical Properties

This compound, also known by its IUPAC name 2-(bromomethyl)-1-methoxy-4-(trifluoromethoxy)benzene, is a substituted benzyl bromide derivative.[1] Its structure incorporates a methoxy group and a trifluoromethoxy group on the benzene ring, which can significantly influence its reactivity and the properties of molecules synthesized from it.

A summary of its key quantitative data is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 478484-53-6 | [1] |

| IUPAC Name | 2-(bromomethyl)-1-methoxy-4-(trifluoromethoxy)benzene | [1] |

| Molecular Formula | C₉H₈BrF₃O₂ | [] |

| Molecular Weight | 285.06 g/mol | [] |

| Boiling Point | 245.6°C at 760 mmHg | [] |

| Density | 1.554 g/cm³ | [] |

Synthesis and Experimental Protocols

General Experimental Protocol: Radical Bromination of a Benzyl Precursor

This protocol describes a generalized method for the synthesis of a benzyl bromide from a substituted toluene.

-

Materials:

-

Substituted Toluene (e.g., 2-Methoxy-5-(trifluoromethoxy)toluene)

-

N-Bromosuccinimide (NBS)

-

Radical Initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl Peroxide)

-

Anhydrous Solvent (e.g., Carbon Tetrachloride or Cyclohexane)

-

Inert Gas (e.g., Argon or Nitrogen)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the substituted toluene and the anhydrous solvent.

-

Add N-Bromosuccinimide (typically 1.1 equivalents) and a catalytic amount of the radical initiator to the flask.

-

Flush the apparatus with an inert gas.

-

Heat the reaction mixture to reflux under the inert atmosphere. The reaction is often initiated by light, so a lamp may be used.

-

Monitor the reaction progress by a suitable analytical technique (e.g., Thin Layer Chromatography or Gas Chromatography).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

-

Remove the solvent under reduced pressure to yield the crude benzyl bromide.

-

Purify the product by a suitable method, such as distillation under reduced pressure or column chromatography.

-

Logical Workflow for Synthesis and Purification:

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry. The presence of the trifluoromethoxy group is of particular interest as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This compound serves as a precursor for introducing the 2-methoxy-5-(trifluoromethoxy)benzyl moiety into a larger molecule.

While specific signaling pathways directly modulated by this compound are not documented, its derivatives are of interest in the development of various therapeutic agents. For instance, substituted benzyl groups are common pharmacophores in a wide range of biologically active molecules.

Potential Therapeutic Areas:

The structural motifs present in this molecule are found in compounds investigated for a variety of diseases. The general workflow for utilizing such a building block in a drug discovery program is outlined below.

At present, there is no publicly available information linking this compound or its direct derivatives to specific biological signaling pathways. Further research and publication in the field of medicinal chemistry are required to elucidate its precise roles and mechanisms of action in a biological context.

References

A Technical Guide to 2-(bromomethyl)-1-methoxy-4-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-1-methoxy-4-(trifluoromethoxy)benzene is a substituted aromatic organic compound with significant potential as a building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a reactive benzyl bromide moiety, an electron-donating methoxy group, and a lipophilic, metabolically stable trifluoromethoxy group, makes it an attractive intermediate for the synthesis of novel pharmaceutical agents and other fine chemicals. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-(bromomethyl)-1-methoxy-4-(trifluoromethoxy)benzene is presented in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

| Property | Value |

| IUPAC Name | 2-(bromomethyl)-1-methoxy-4-(trifluoromethoxy)benzene |

| CAS Number | 478484-53-6 |

| Molecular Formula | C₉H₈BrF₃O₂ |

| Molecular Weight | 285.06 g/mol |

| Boiling Point | 245.6 °C at 760 mmHg |

| Density | 1.554 g/cm³ |

| Appearance | Typically a liquid or solid, depending on purity and temperature |

| Purity | Commercially available with purities of 95% or higher.[1] |

Synthesis

The synthesis of 2-(bromomethyl)-1-methoxy-4-(trifluoromethoxy)benzene can be achieved through the bromination of the corresponding methyl-substituted precursor, 2-methyl-1-methoxy-4-(trifluoromethoxy)benzene. A general and representative experimental protocol for the synthesis of a structurally similar benzyl bromide is described below. This method can be adapted for the specific synthesis of the title compound.

Experimental Protocol: Synthesis of a Substituted Benzyl Bromide

This protocol is adapted from a general method for the synthesis of benzyl bromides from their corresponding toluyl precursors.

Materials:

-

2-methyl-1-methoxy-4-(trifluoromethoxy)benzene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-1-methoxy-4-(trifluoromethoxy)benzene in carbon tetrachloride.

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the solution.

-

Heat the reaction mixture to reflux and maintain it under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine in a separatory funnel.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude 2-(bromomethyl)-1-methoxy-4-(trifluoromethoxy)benzene can be further purified by vacuum distillation or column chromatography on silica gel.

Chemical Reactivity and Applications

The primary reactive site in 2-(bromomethyl)-1-methoxy-4-(trifluoromethoxy)benzene is the benzylic bromide. As a primary benzylic halide, it readily undergoes nucleophilic substitution reactions, typically via an S\N2 mechanism. This high reactivity makes it a versatile intermediate for introducing the 2-methoxy-5-(trifluoromethoxy)benzyl moiety into a wide range of molecules.

Nucleophilic Substitution Reactions

The benzylic carbon is electrophilic and susceptible to attack by various nucleophiles, leading to the displacement of the bromide ion. Common nucleophiles include amines, alcohols, thiols, and carbanions.

Caption: General S\N2 reaction pathway of 2-(bromomethyl)-1-methoxy-4-(trifluoromethoxy)benzene with a nucleophile (Nu:⁻).

Role in Drug Discovery

The trifluoromethoxy (-OCF₃) group is of particular interest in medicinal chemistry due to its unique properties. It is a highly lipophilic group, which can enhance a drug's ability to cross cell membranes. Furthermore, the trifluoromethoxy group is metabolically stable, which can increase the half-life of a drug in the body. The methoxy (-OCH₃) group, being an electron-donating group, can modulate the electronic properties of the aromatic ring and participate in hydrogen bonding with biological targets.

The combination of these functional groups in 2-(bromomethyl)-1-methoxy-4-(trifluoromethoxy)benzene makes it a valuable building block for the synthesis of drug candidates with potentially improved pharmacokinetic and pharmacodynamic profiles. It can be used to introduce the substituted benzyl moiety into various molecular scaffolds to explore structure-activity relationships (SAR) in drug discovery programs. While specific drugs containing this exact fragment are not prominently documented in publicly available literature, the strategic importance of trifluoromethoxy-substituted building blocks in modern drug design is well-established.

Safety and Handling

2-(Bromomethyl)-1-methoxy-4-(trifluoromethoxy)benzene is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a lachrymator and can cause irritation to the eyes, skin, and respiratory system.

Personal Protective Equipment (PPE):

-

Safety goggles or a face shield

-

Chemical-resistant gloves (e.g., nitrile or neoprene)

-

Laboratory coat

Handling and Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents, bases, and nucleophiles.

In case of exposure, immediate medical attention should be sought. Standard first-aid measures for chemical exposure should be followed.

Conclusion

2-(Bromomethyl)-1-methoxy-4-(trifluoromethoxy)benzene is a specialized chemical intermediate with significant utility in organic synthesis, particularly in the field of medicinal chemistry. Its well-defined reactivity, centered on the benzyl bromide group, combined with the beneficial properties imparted by the methoxy and trifluoromethoxy substituents, makes it a valuable tool for the development of new chemical entities. Researchers and drug development professionals can leverage this compound to synthesize novel molecules with potentially enhanced biological activity and improved drug-like properties. Proper handling and adherence to safety protocols are essential when working with this reactive compound.

References

2-Methoxy-5-(trifluoromethoxy)benzyl bromide molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxy-5-(trifluoromethoxy)benzyl bromide, a halogenated aromatic building block valuable in organic synthesis and drug discovery. This document details its chemical properties, a representative synthetic protocol, and its expected reactivity, adhering to best practices for data presentation and experimental documentation.

Chemical Identity and Properties

This compound is a substituted aromatic compound featuring a reactive benzyl bromide moiety. This functional group makes it an excellent electrophile for introducing the 2-methoxy-5-(trifluoromethoxy)benzyl group into various molecules, a common strategy in the synthesis of complex organic intermediates for pharmaceuticals and agrochemicals.

The key identifiers and physicochemical properties of the compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₈BrF₃O₂ | [] |

| Molecular Weight | 285.06 g/mol | [] |

| IUPAC Name | 2-(bromomethyl)-1-methoxy-4-(trifluoromethoxy)benzene | |

| CAS Number | 478484-53-6 | [][2] |

| Boiling Point | 245.6°C at 760 mmHg | |

| Density | 1.554 g/cm³ | |

| InChI Key | HSHYZUINFUNPJO-UHFFFAOYSA-N | |

| Canonical SMILES | COC1=C(C=C(C=C1)OC(F)(F)F)CBr |

Synthesis and Experimental Protocols

The conversion of a primary benzylic alcohol to a benzyl bromide is typically achieved with high efficiency using reagents like phosphorus tribromide (PBr₃) via an Sₙ2 mechanism.[3][4][5] An alternative approach is the radical bromination of the parent toluene, 1-methoxy-2-methyl-4-(trifluoromethoxy)benzene, using N-bromosuccinimide (NBS) in a process known as the Wohl-Ziegler bromination.[6][7][8]

Below is a representative, detailed experimental protocol for the synthesis of this compound from its alcohol precursor using phosphorus tribromide.

Representative Protocol: Bromination of [2-Methoxy-5-(trifluoromethoxy)phenyl]methanol

This protocol describes the conversion of the benzyl alcohol to the target benzyl bromide.

Reaction Scheme: (2-Methoxy-5-(trifluoromethoxy)phenyl)methanol + PBr₃ → this compound

Materials and Equipment:

-

[2-Methoxy-5-(trifluoromethoxy)phenyl]methanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve [2-Methoxy-5-(trifluoromethoxy)phenyl]methanol (1.0 eq) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Reagent Addition: Slowly add phosphorus tribromide (PBr₃, ~0.4 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5°C. Note: PBr₃ is corrosive and reacts violently with water; handle with appropriate caution.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly pouring the mixture into a flask containing ice-cold water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated aqueous NaHCO₃ solution (to neutralize any remaining acid), and finally with brine. Caution: CO₂ evolution may occur during the bicarbonate wash.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude benzyl bromide.

-

Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate).

| Parameter | Recommended Value |

| Stoichiometry (Alcohol:PBr₃) | 1 : 0.35 - 0.4 |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Temperature | 0°C to Room Temperature |

| Reaction Time | 2 - 4 hours |

| Workup | Aqueous wash (Water, NaHCO₃, Brine) |

| Purification | Flash Column Chromatography (if required) |

Synthetic Workflow and Chemical Reactivity

Synthetic Workflow Diagram

The logical flow for the preparation of this compound from its precursor is depicted below.

Core Reactivity: Nucleophilic Substitution

As a benzyl bromide, the compound's primary utility stems from its reactivity as an electrophile in nucleophilic substitution reactions, predominantly following an Sₙ2 mechanism. The carbon of the bromomethyl (-CH₂Br) group is electrophilic and is readily attacked by a wide range of nucleophiles, displacing the bromide ion, which is an excellent leaving group.

This reactivity allows for the facile formation of new carbon-heteroatom or carbon-carbon bonds, making it a key intermediate for introducing the substituted benzyl moiety.

General Reaction Scheme: R-Nu⁻ + 2-Methoxy-5-(trifluoromethoxy)benzyl-Br → R-Nu-CH₂-(C₆H₃(OMe)(OCF₃)) + Br⁻ (where Nu = O, N, S, C, etc.)

The diagram below illustrates the concerted, single-step Sₙ2 mechanism.

References

- 2. Page loading... [wap.guidechem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. orgosolver.com [orgosolver.com]

- 5. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 6. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 7. Wohl-Ziegler Bromination | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

In-Depth Technical Guide: 2-Methoxy-5-(trifluoromethoxy)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-(trifluoromethoxy)benzyl bromide is a fluorinated aromatic organic compound with potential applications as a key intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug discovery. The presence of both a methoxy and a trifluoromethoxy group on the benzene ring imparts unique electronic properties and lipophilicity, making it an attractive building block for creating novel bioactive compounds. The trifluoromethoxy group, in particular, is a bioisostere of a methoxy group but with significantly different electronic and metabolic properties, which can be strategically utilized in drug design to enhance metabolic stability and binding affinity. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this versatile reagent.

Chemical Structure and Properties

This compound is a substituted toluene derivative where the methyl group is brominated, and the aromatic ring is substituted with a methoxy group at position 2 and a trifluoromethoxy group at position 5.

Chemical Identifiers

| Property | Value |

| IUPAC Name | 2-(bromomethyl)-1-methoxy-4-(trifluoromethoxy)benzene[1][] |

| CAS Number | 478484-53-6[1][] |

| Molecular Formula | C₉H₈BrF₃O₂[] |

| Molecular Weight | 285.06 g/mol [] |

| SMILES | COC1=C(C=C(C=C1)OC(F)(F)F)CBr[] |

| InChI Key | HSHYZUINFUNPJO-UHFFFAOYSA-N[] |

Physicochemical Properties

| Property | Value |

| Appearance | Light orange to yellow to green clear liquid |

| Boiling Point | 245.6 °C at 760 mmHg[] |

| Density | 1.554 g/cm³[] |

| Purity | Typically ≥95%[] |

| Storage | Store in a cool place |

Synthesis

Proposed Synthetic Pathway

Caption: Proposed synthesis of the target compound.

General Experimental Protocol (Hypothetical)

A plausible method for the synthesis involves the Wohl-Ziegler bromination of 2-methoxy-5-(trifluoromethoxy)toluene. This reaction typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent like carbon tetrachloride or acetonitrile, under reflux or photochemical initiation.

Materials:

-

2-Methoxy-5-(trifluoromethoxy)toluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Anhydrous Carbon Tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a solution of 2-methoxy-5-(trifluoromethoxy)toluene in the chosen solvent, N-bromosuccinimide and a catalytic amount of the radical initiator are added.

-

The reaction mixture is heated to reflux or irradiated with a suitable light source to initiate the radical chain reaction.

-

The reaction progress is monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

-

The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Reactivity and Potential Applications

As a benzyl bromide derivative, this compound is a versatile electrophile for nucleophilic substitution reactions. The benzylic carbon is activated towards displacement by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity makes it a valuable building block for introducing the 2-methoxy-5-(trifluoromethoxy)benzyl moiety into more complex molecular scaffolds.

Experimental Workflow for Nucleophilic Substitution

Caption: General workflow for nucleophilic substitution.

The trifluoromethoxy group significantly influences the electronic nature of the aromatic ring, making it more electron-withdrawing compared to a simple methoxy group. This can affect the reactivity of the benzylic position and the properties of the resulting products. In the context of drug discovery, the incorporation of the 2-methoxy-5-(trifluoromethoxy)benzyl group can be used to modulate a compound's lipophilicity, metabolic stability, and binding interactions with biological targets.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information detailing the specific biological activities of this compound or any signaling pathways in which it is directly involved. Its primary role in the literature and commercial availability is as a synthetic intermediate.

However, the structural motifs present in this molecule are of significant interest in medicinal chemistry. The trifluoromethoxy group is known to enhance the metabolic stability and cell permeability of drug candidates. The substituted benzyl group is a common scaffold in a wide range of biologically active compounds. Therefore, derivatives of this compound could potentially be investigated for a variety of therapeutic targets. The development of novel compounds using this building block would require extensive pharmacological evaluation to determine their biological effects and mechanisms of action.

Spectroscopic Data

While commercial suppliers confirm that this compound is analyzed by various spectroscopic methods such as LCMS, GCMS, HPLC, NMR, and IR, specific, publicly accessible, and fully assigned spectral data is limited.[1] Researchers using this compound would need to perform their own analytical characterization to confirm its identity and purity.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly for the introduction of a fluorinated benzyl moiety in the development of new chemical entities. Its unique substitution pattern offers opportunities for fine-tuning the physicochemical and pharmacological properties of target molecules. While its direct biological activity is not yet documented, its utility as a synthetic intermediate for drug discovery and materials science is clear. Further research into the synthesis of novel compounds derived from this reagent is warranted to explore their potential therapeutic applications.

References

An In-depth Technical Guide to the Synthesis of 2-Methoxy-5-(trifluoromethoxy)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for 2-Methoxy-5-(trifluoromethoxy)benzyl bromide, a valuable intermediate in the pharmaceutical and fine chemical industries.[1] The proposed synthesis is a two-step process commencing from the commercially available 2-Methoxy-5-(trifluoromethoxy)benzaldehyde. This guide includes detailed, adaptable experimental protocols, tabulated data from analogous reactions, and a visual representation of the synthetic workflow.

Overview of the Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a two-step reaction sequence. The process begins with the reduction of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde to the corresponding benzyl alcohol, which is subsequently converted to the target benzyl bromide. An alternative, though less direct, pathway involving the benzylic bromination of 2-Methoxy-5-(trifluoromethoxy)toluene is also a potential route.

The primary pathway is outlined below:

-

Step 1: Reduction of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde to 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol.

-

Step 2: Bromination of 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol to yield the final product, this compound.

This guide will focus on the primary, more direct pathway.

Experimental Protocols

The following protocols are adapted from established and reliable procedures for analogous chemical transformations. Researchers should consider these as a strong starting point, with the potential for minor optimization based on laboratory-specific conditions and equipment.

Step 1: Synthesis of 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol via Aldehyde Reduction

This procedure details the reduction of the starting aldehyde to the corresponding benzyl alcohol. The protocol is based on the reduction of a similar substituted aromatic aldehyde using sodium borohydride, a mild and selective reducing agent.[2]

Materials:

-

2-Methoxy-5-(trifluoromethoxy)benzaldehyde

-

Methanol (MeOH) or Ethanol (EtOH)

-

Sodium borohydride (NaBH₄)

-

Deionized water (H₂O)

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Methoxy-5-(trifluoromethoxy)benzaldehyde in methanol or ethanol (approximately 10-20 mL per gram of aldehyde).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (approximately 0.25-0.5 equivalents relative to the aldehyde) to the stirred solution in small portions. The addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Once the reaction is complete, carefully quench the reaction by the slow addition of 1M HCl at 0 °C until the effervescence ceases and the pH is acidic.

-

Remove the bulk of the alcohol solvent using a rotary evaporator.

-

Add deionized water to the residue and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol.

-

The crude product can be purified by silica gel column chromatography if necessary.

Step 2: Synthesis of this compound via Alcohol Bromination

This protocol describes the conversion of the intermediate benzyl alcohol to the final benzyl bromide product. This method is adapted from a general and highly efficient procedure utilizing triphenylphosphine and N-bromosuccinimide.

Materials:

-

2-Methoxy-5-(trifluoromethoxy)benzyl alcohol

-

Triphenylphosphine (PPh₃)

-

N-Bromosuccinimide (NBS)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (CH₂Cl₂)

-

Deionized water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or Argon atmosphere setup

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol (1.0 equivalent) and triphenylphosphine (1.1-1.3 equivalents) in a minimal amount of dry THF, add N-Bromosuccinimide (1.1-1.3 equivalents) portion-wise under a nitrogen or argon atmosphere.

-

Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC (completion is often observed within 5-30 minutes).

-

Upon completion, quench the reaction by adding deionized water.

-

Extract the mixture with dichloromethane (2 x volume of the aqueous layer).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate to dryness under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain pure this compound.

Quantitative Data (from Analogous Reactions)

| Reaction Step | Starting Material | Reagents | Product | Yield (%) | Reference |

| Reduction of Aldehyde to Alcohol | 2-Chloro-5-(trifluoromethyl)benzoic acid | Borane-tetrahydrofuran complex | 2-Chloro-5-(trifluoromethyl)benzyl alcohol | 85 | [3] |

| Bromination of Alcohol to Bromide (General) | Various benzyl alcohols | PPh₃, NBS | Corresponding benzyl bromides | 82-93 | |

| Benzylic Bromination (Alternative Route) | Toluene | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), ZrCl₄ | Benzyl bromide | 86 | [4] |

Visualization of Synthesis Pathway

The following diagrams illustrate the proposed synthetic workflow.

Caption: Proposed two-step synthesis of this compound.

Caption: Detailed experimental workflow for the synthesis of the target compound.

Conclusion

The synthesis of this compound is readily achievable from its corresponding benzaldehyde via a two-step reduction and bromination sequence. The provided protocols, based on well-established chemical transformations, offer a robust framework for the successful synthesis of this important chemical intermediate. While specific yield and analytical data for this exact compound were not found in the public domain, the high yields reported for analogous reactions suggest that this pathway is both efficient and reliable.

References

An In-depth Technical Guide on the Stability and Storage of 2-Methoxy-5-(trifluoromethoxy)benzyl bromide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Methoxy-5-(trifluoromethoxy)benzyl bromide (CAS No. 478484-53-6). The information is compiled from publicly available safety data sheets and chemical supplier information. This document is intended to ensure the long-term integrity of the compound and promote safe handling practices in a laboratory setting.

Core Stability Profile

This compound is a substituted benzyl bromide, a class of compounds generally recognized for their utility as reactive intermediates in organic synthesis. While specific quantitative stability data is not extensively published, safety data for this and structurally similar compounds indicate that it is stable under recommended transport and storage conditions.[1][2] However, its reactivity as a benzylic halide necessitates careful handling and storage to prevent degradation. The primary factors influencing its stability are exposure to light, heat, and moisture, as well as incompatibility with certain classes of chemicals.

-

Thermal Sensitivity : Elevated temperatures can accelerate the rate of decomposition.[1] Strong heating should be avoided to maintain the compound's purity.

-

Photosensitivity : The compound is designated as light-sensitive.[1] Exposure to light, particularly UV radiation, can initiate free-radical reactions at the benzylic position, leading to the formation of impurities.

-

Moisture Sensitivity : The compound is moisture-sensitive.[3] The benzylic carbon-bromine bond is susceptible to hydrolysis, which would lead to the formation of the corresponding benzyl alcohol and hydrobromic acid. This acidic byproduct can, in turn, catalyze further degradation.

-

Chemical Incompatibility : Contact with strong oxidizing agents, strong acids, and strong bases should be avoided as they can induce vigorous or undesired chemical reactions.[1][2][4]

Summary of Stability and Storage Parameters

While specific kinetic data on degradation rates is unavailable in the reviewed literature, the following table summarizes the qualitative stability information and recommended storage protocols derived from safety data sheets.

| Parameter | Recommendation / Observation | Source(s) |

| General Stability | Stable under standard ambient and recommended storage conditions. | [1][2] |

| Conditions to Avoid | ||

| Light | Compound is light-sensitive; minimize exposure. | [1][3] |

| Heat | Avoid high temperatures and strong heating. | [1] |

| Moisture | Compound is moisture-sensitive; prevent contact with water/humidity. | [3] |

| Incompatible Materials | ||

| Acids/Bases | Avoid contact with strong acids and strong bases. | [1][2][4] |

| Oxidizing Agents | Avoid contact with strong oxidizing agents. | [1][2] |

| Storage Conditions | ||

| Temperature | Store in a cool, well-ventilated area. Cold-chain transport may be used. | [1][2][5] |

| Atmosphere | Keep container tightly sealed to prevent exposure to air and moisture. | [1][2][3][4] |

| Packaging | Must be kept in original packaging. Amber glass is a suitable material. | [1] |

| Hazardous Decomposition | Combustion produces toxic fumes including carbon monoxide, carbon dioxide, hydrogen bromide (HBr), and hydrogen fluoride (HF). | [1][4] |

Logical Pathway for Compound Degradation

The stability of this compound is contingent on controlling its environment. External factors can initiate degradation pathways, compromising sample purity.

Caption: Factors leading to the decomposition of the target compound.

Recommended Handling and Storage Protocols

To ensure the long-term viability and purity of this compound, the following protocols are recommended:

-

Storage Location : Store the compound in a cool, dry, and well-ventilated area away from direct sunlight and sources of heat.[1][2]

-

Container : Keep the compound in its original, tightly sealed container to prevent exposure to moisture and atmospheric contaminants.[1][3][4] Amber glass vials or bottles are recommended to protect against light.

-

Inert Atmosphere : For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing to displace moisture and oxygen.

-

Handling : All handling should be performed in a well-ventilated fume hood.[1] Avoid direct contact with the substance; use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]

-

Dispensing : When dispensing the material, work quickly to minimize its exposure to the atmosphere. Reseal the container promptly and tightly after use.

Experimental Protocol: A General Workflow for Stability Assessment

While a specific, validated stability-indicating method for this compound is not available in the literature, a general experimental workflow can be established to assess its stability under various stress conditions.

Objective: To determine the degradation profile of the compound under conditions of elevated temperature, high humidity, and photostress.

Methodology:

-

Reference Standard : Characterize a high-purity batch of this compound using techniques like NMR, LC-MS, and HPLC to serve as the T=0 reference.

-

Sample Preparation : Accurately weigh samples into suitable containers (e.g., amber HPLC vials with inert caps) for each stress condition and time point.

-

Stress Conditions :

-

Thermal : Store samples in a calibrated oven at a constant temperature (e.g., 40°C or 50°C).

-

Humidity : Place samples in a stability chamber with controlled relative humidity (e.g., 75% RH).

-

Photostability : Expose samples in a photostability chamber according to ICH Q1B guidelines. Include a dark control to differentiate between light- and heat-induced degradation.

-

-

Time Points : Withdraw samples for analysis at predetermined intervals (e.g., 0, 1, 3, and 6 months).

-

Analytical Method :

-

Develop a stability-indicating HPLC method (e.g., reverse-phase with a C18 column and a UV detector) capable of separating the parent compound from potential degradation products.

-

Analyze the samples to determine the remaining percentage of the active compound (assay).

-

Use mass spectrometry (LC-MS) to identify the structure of any significant degradation products.

-

-

Data Analysis : Plot the percentage of the remaining parent compound against time for each condition to determine the degradation kinetics and estimate a potential shelf-life.

Caption: A general experimental workflow for a chemical stability study.

References

An In-depth Technical Guide on 2-Methoxy-5-(trifluoromethoxy)benzyl bromide

This document provides a comprehensive technical overview of the safety, handling, and toxicological properties of 2-Methoxy-5-(trifluoromethoxy)benzyl bromide, intended for researchers, scientists, and professionals in drug development. The information is aggregated from publicly available Safety Data Sheets (SDS) and chemical databases.

Chemical Identification

| Identifier | Value |

| Product Name | This compound |

| Synonyms | 2-(Bromomethyl)-1-methoxy-4-(trifluoromethoxy)benzene[1] |

| CAS Number | 478484-53-6[1] |

| Molecular Formula | C9H8BrF3O2[] |

| Molecular Weight | 285.06 g/mol [] |

| Chemical Structure | (Image of the chemical structure would be placed here) |

Hazard Identification

This substance is classified as hazardous. The primary hazards are associated with its corrosive and irritant properties, which are characteristic of many benzyl bromide compounds.

GHS Classification: While a specific harmonized classification for this exact isomer is not consistently available, analogous compounds with similar structures (e.g., other trifluoromethyl or trifluoromethoxy benzyl bromides) are classified as follows:

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage)[3][4][5][6]

-

Serious Eye Damage/Irritation: Category 1 (Causes serious eye damage)[3][4][6]

-

Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory System (May cause respiratory irritation)[6][7]

GHS Label Elements:

| Element | Details |

| Pictogram | GHS05 (Corrosion)[3][5][8] |

| Signal Word | Danger [3][6][8] |

| Hazard Statements | H314: Causes severe skin burns and eye damage.[3][4][5][8] H335: May cause respiratory irritation.[9] |

| Precautionary Statements | P260, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P405, P501[3][4][5] |

Other Hazards: The substance is a lachrymator, meaning it can cause tearing of the eyes.[3][4][8]

Composition and Physical Data

This product is supplied as a substance.

Physical and Chemical Properties:

| Property | Value | Source |

| Appearance | Liquid or Low Melting Solid | [8] |

| Boiling Point | 245.6°C at 760 mmHg | [] |

| Density | 1.554 g/cm³ | [] |

| Purity | >95-99% (Varies by supplier) | [1] |

Toxicological Information

Detailed toxicological studies for this specific compound are not widely available. The information presented is based on data from structurally similar chemicals and general principles of toxicology for corrosive substances.

Acute Toxicity:

-

No quantitative LD50/LC50 data is available for this specific substance.[3]

-

Inhalation: Material is destructive to the tissues of the mucous membranes and upper respiratory tract.[7] Symptoms can include a burning sensation, coughing, wheezing, shortness of breath, headache, and nausea.[4][7]

-

Skin Contact: Causes severe skin burns.[3][4][5] Blistering and progressive ulceration may occur if not treated immediately.[4]

-

Eye Contact: Causes serious eye damage, including corneal burns and potentially permanent damage.[3][4]

-

Ingestion: Corrosive burns may appear around the lips.[4] It can cause severe and permanent damage to the digestive tract.[10]

Chronic Toxicity:

-

Carcinogenicity: No data available from IARC, NTP, OSHA, or ACGIH to classify its carcinogenic properties.[3]

-

Germ Cell Mutagenicity: No known sensitizing effects.[3]

-

Reproductive Toxicity: No known effects.[3]

Experimental Protocols & Workflows

Safety Data Sheets summarize the results of toxicological and physical hazard testing but do not typically include the detailed experimental protocols. The methodologies for determining GHS classifications are based on standardized guidelines, such as those from the OECD (Organisation for Economic Co-operation and Development).

General Protocol for Skin Corrosion/Irritation Assessment (OECD TG 404): This is a generalized example and does not represent a specific experiment performed on this compound.

-

Test System: Typically, the test is performed on the skin of albino rabbits.

-

Preparation: The fur is clipped from a small area (approx. 6 cm²) on the animal's back 24 hours before the test.

-

Application: A small amount (0.5 mL of liquid or 0.5 g of solid) of the test substance is applied to the prepared skin and covered with a gauze patch.

-

Exposure: The patch is held in place for a specified duration, typically up to 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is washed. Observations for erythema (redness) and edema (swelling) are made at 60 minutes, and then at 24, 48, and 72 hours after patch removal.

-

Scoring: The severity of the skin reactions is scored according to a standardized scale. A substance is classified as corrosive if it causes irreversible tissue damage.

Hazard Assessment and Handling Workflow

The following diagram illustrates a logical workflow for assessing hazards and determining the necessary personal protective equipment (PPE) when working with a corrosive chemical like this compound.

Caption: Logical workflow from hazard identification to PPE selection.

First-Aid Measures

Immediate medical attention is required in case of exposure.

Caption: First-aid response workflow for different exposure routes.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical advice.[3][6]

-

Skin Contact: Immediately remove all contaminated clothing.[3][4] Wash the affected area with plenty of soap and water for at least 15 minutes.[3][10] Seek immediate medical attention.[3]

-

Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[3]

-

Ingestion: Do NOT induce vomiting.[3][6] Rinse mouth with water and seek immediate medical treatment.[3]

Handling, Storage, and Disposal

Handling:

-

Avoid direct contact with the substance.[4]

-

Use only in a well-ventilated area, preferably in a fume hood.[4]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[4][5]

-

Keep away from heat, sparks, and open flames.[7]

Storage:

-

Store in a cool, well-ventilated area.[4]

-

Keep containers tightly sealed to prevent exposure to moisture.[3][5]

-

Incompatible materials include strong oxidizing agents and strong bases.[3][7]

Disposal:

-

Dispose of contents and container in accordance with local, regional, national, and international regulations.[3] Waste must be treated as hazardous.[6]

Fire-Fighting and Stability

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use carbon dioxide, extinguishing powder, or foam.[3][4] Water spray can be used for cooling containers but may be ineffective at extinguishing the fire.[3]

-

Hazardous Combustion Products: If involved in a fire, toxic fumes can be released, including carbon monoxide, carbon dioxide, hydrogen bromide (HBr), and hydrogen fluoride (HF).[3][4]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and a full protective suit.[3]

Stability and Reactivity:

-

Reactivity: No specific reactivity data is available, but it is incompatible with strong bases and oxidizing agents.[7]

-

Chemical Stability: The product is stable under normal handling and storage conditions.[5][7]

References

- 1. This compound [synhet.com]

- 3. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. 4-(Trifluoromethoxy)benzyl bromide manufacturers and suppliers in india [chemicalbook.com]

- 9. westliberty.edu [westliberty.edu]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to 2-Methoxy-5-(trifluoromethoxy)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific and technical literature on 2-Methoxy-5-(trifluoromethoxy)benzyl bromide (CAS RN: 478484-53-6). The document is tailored for researchers, scientists, and professionals in drug development, offering a centralized resource on the synthesis, properties, and potential applications of this halogenated organic compound.

Core Compound Properties

This compound is a substituted aromatic compound with the molecular formula C₉H₈BrF₃O₂ and a molecular weight of 285.06 g/mol .[1][] Its IUPAC name is 2-(bromomethyl)-1-methoxy-4-(trifluoromethoxy)benzene.[1][] The presence of a methoxy and a trifluoromethoxy group on the benzene ring, along with a reactive benzyl bromide moiety, makes it a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science.

| Property | Value | Source |

| Molecular Formula | C₉H₈BrF₃O₂ | [1][] |

| Molecular Weight | 285.06 g/mol | [1][] |

| IUPAC Name | 2-(bromomethyl)-1-methoxy-4-(trifluoromethoxy)benzene | [1][] |

| CAS Number | 478484-53-6 | [1] |

| Boiling Point | 245.6°C at 760 mmHg | [] |

| Density | 1.554 g/cm³ | [] |

| Purity | Typically available at ≥95% | [1][] |

Synthesis and Experimental Protocols

Logical Synthesis Workflow

Caption: Plausible synthetic pathway for this compound.

Step 1: Synthesis of 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol (Hypothetical Protocol)

This protocol is based on analogous reductions of substituted benzoic acids.

Materials:

-

2-Methoxy-5-(trifluoromethoxy)benzoic acid

-

Borane-tetrahydrofuran complex (BH₃·THF) solution (1M in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (1N)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser, nitrogen inlet

Procedure:

-

To a stirred solution of 2-Methoxy-5-(trifluoromethoxy)benzoic acid in anhydrous THF under a nitrogen atmosphere, slowly add the borane-tetrahydrofuran complex solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess borane by the slow addition of 1N HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound (Hypothetical Protocol)

This protocol is based on standard bromination methods for benzyl alcohols.

Materials:

-

2-Methoxy-5-(trifluoromethoxy)benzyl alcohol

-

Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

Procedure using PBr₃:

-

Dissolve 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C.

-

Slowly add a solution of PBr₃ in DCM to the stirred solution.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours, monitoring by TLC.

-

Upon completion, carefully pour the reaction mixture over ice-water.

-

Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

Purify the product by column chromatography or distillation under reduced pressure.

Spectroscopic Data

Detailed, assigned spectroscopic data for this compound is not widely published. However, based on the structure and data for analogous compounds, the following characteristic signals can be anticipated:

¹H NMR:

-

A singlet for the methoxy (-OCH₃) protons, typically in the range of 3.8-4.0 ppm.

-

A singlet for the benzylic methylene (-CH₂Br) protons, expected around 4.5-4.7 ppm.

-

Aromatic protons will appear as multiplets or distinct doublets and doublets of doublets in the aromatic region (6.8-7.5 ppm), with coupling constants characteristic of their substitution pattern.

¹³C NMR:

-

The methoxy carbon (-OCH₃) signal around 55-60 ppm.

-

The benzylic methylene carbon (-CH₂Br) signal around 30-35 ppm.

-

Aromatic carbons will appear in the range of 110-160 ppm. The carbon attached to the trifluoromethoxy group will show a quartet due to coupling with the fluorine atoms.

IR Spectroscopy:

-

C-H stretching of the aromatic ring and methyl/methylene groups (around 2850-3100 cm⁻¹).

-

C-O stretching for the ether and trifluoromethoxy groups (around 1000-1300 cm⁻¹).

-

C-F stretching vibrations (strong absorptions, typically in the 1100-1300 cm⁻¹ region).

-

C-Br stretching (in the fingerprint region, typically below 700 cm⁻¹).

Applications in Research and Development

This compound serves as a key building block in the synthesis of more complex molecules, primarily in the pharmaceutical and agrochemical industries. The trifluoromethoxy group is a valuable substituent in drug design as it can enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.

Role as an Alkylating Agent

The benzyl bromide moiety is a reactive electrophile, making the compound an effective alkylating agent for various nucleophiles such as amines, phenols, thiols, and carbanions.

Caption: General scheme of an alkylation reaction using the title compound.

This reactivity allows for the introduction of the 2-methoxy-5-(trifluoromethoxy)benzyl group into a target molecule, a common strategy in the development of novel therapeutic agents and functional materials. While specific examples of its use in signaling pathway studies are not documented in the readily available literature, its role as a synthetic intermediate implies its contribution to the creation of molecules that are subsequently investigated in such biological contexts.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and materials science. While detailed, publicly available experimental and spectroscopic data are limited, its synthesis can be reasonably predicted based on standard organic chemistry transformations. The presence of the trifluoromethoxy group makes it a particularly interesting building block for creating novel molecules with potentially enhanced biological or material properties. Further research and publication of its detailed characterization and applications would be beneficial to the scientific community.

References

An In-depth Technical Guide to 2-Methoxy-5-(trifluoromethoxy)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2-Methoxy-5-(trifluoromethoxy)benzyl bromide (CAS No. 478484-53-6), a key intermediate in pharmaceutical and agrochemical synthesis. Due to the absence of a seminal "discovery" publication, this guide consolidates available chemical data, presents inferred synthetic protocols based on established chemical principles, and illustrates its potential application in drug discovery workflows. The unique combination of methoxy, trifluoromethoxy, and benzyl bromide functionalities makes this compound a valuable reagent for introducing these important pharmacophores into target molecules.

Chemical and Physical Properties

This compound is a substituted aromatic compound. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-(bromomethyl)-1-methoxy-4-(trifluoromethoxy)benzene | [1][] |

| CAS Number | 478484-53-6 | [1] |

| Molecular Formula | C9H8BrF3O2 | [] |

| Molecular Weight | 285.06 g/mol | [] |

| Boiling Point | 245.6°C at 760 mmHg | [] |

| Density | 1.554 g/cm³ | [] |

| Purity | Typically >95% | [1][] |

Synthesis and Experimental Protocols

Route 1: Radical Bromination of 2-Methoxy-5-(trifluoromethoxy)toluene

This is a common and direct method for the synthesis of benzyl bromides from the corresponding toluenes.

Reaction Scheme:

Caption: Radical Bromination of a Toluene Derivative.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Methoxy-5-(trifluoromethoxy)toluene (1.0 eq.).

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Solvent: Add a suitable solvent, typically a non-polar solvent like carbon tetrachloride (CCl4) or cyclohexane.

-

Reaction Conditions: The reaction mixture is heated to reflux and irradiated with a UV lamp to initiate the radical chain reaction. The reaction progress is monitored by TLC or GC-MS.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.

Route 2: Bromination of 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol

This method involves the conversion of the corresponding benzyl alcohol to the benzyl bromide, a common transformation in organic synthesis.

Reaction Scheme:

Caption: Bromination of a Benzyl Alcohol.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol (1.0 eq.) in a dry, aprotic solvent such as dichloromethane (DCM) or diethyl ether.

-

Reagent Addition: Cool the solution in an ice bath (0 °C). Slowly add phosphorus tribromide (PBr3) (0.4 eq.) dropwise with stirring.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.

-

Work-up: Carefully quench the reaction by slowly adding ice-cold water. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by flash chromatography if necessary.

Spectroscopic Data

Detailed, experimentally verified spectroscopic data with full assignments for this compound are not widely published. The following table provides expected spectral characteristics based on its structure and data from analogous compounds.

| Technique | Expected Data |

| ¹H NMR | The spectrum would likely show a singlet for the benzylic protons (-CH₂Br) around 4.5 ppm. The methoxy group protons (-OCH₃) would appear as a singlet around 3.9 ppm. The aromatic protons would appear as multiplets in the range of 6.8-7.2 ppm. |

| ¹³C NMR | The benzylic carbon (-CH₂Br) would likely appear around 30-35 ppm. The methoxy carbon (-OCH₃) would be expected around 56 ppm.[3] The aromatic carbons would appear in the region of 110-160 ppm. The trifluoromethoxy carbon would be a quartet due to coupling with fluorine, expected around 120 ppm (J ≈ 257 Hz). |

| Mass Spec. | The mass spectrum would show the molecular ion peak [M]⁺ and an [M+2]⁺ peak of similar intensity, characteristic of a monobrominated compound. Common fragmentation patterns would involve the loss of the bromine atom and the benzylic fragment.[4][5] |

Applications in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry. The trifluoromethoxy group is often incorporated into drug candidates to enhance metabolic stability, lipophilicity, and binding affinity. The benzyl bromide moiety allows for the facile introduction of the substituted benzyl group into a variety of molecules through nucleophilic substitution reactions.

Below is a conceptual workflow illustrating the use of this compound in the synthesis of a hypothetical kinase inhibitor.

Caption: General workflow for kinase inhibitor synthesis.

This workflow demonstrates how this compound (A) can be reacted with a heterocyclic core (B) in a nucleophilic substitution reaction (C) to form a key intermediate (D). This intermediate can then undergo further synthetic modifications (E) to produce a final drug candidate (F), which would then be subjected to biological screening (G) and potential lead optimization (H).

Safety Information

This compound is expected to be a lachrymator and corrosive. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the development of new pharmaceutical agents. While its formal "discovery" is not well-documented, its synthesis can be reliably achieved through standard chemical transformations. This guide provides a foundational understanding of its properties, synthesis, and potential applications for researchers in the field of drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 2-Methoxy-5-(trifluoromethoxy)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of various derivatives from 2-methoxy-5-(trifluoromethoxy)benzyl bromide. This versatile building block is of significant interest in medicinal chemistry due to the presence of the methoxy and trifluoromethoxy groups, which can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. The protocols outlined below describe common nucleophilic substitution reactions, specifically N-alkylation and O-alkylation, to generate a diverse range of molecular scaffolds.

Introduction

This compound is a valuable reagent for introducing the 2-methoxy-5-(trifluoromethoxy)benzyl moiety into organic molecules. The electron-donating methoxy group and the lipophilic, metabolically stable trifluoromethoxy group make this scaffold attractive for the design of novel therapeutic agents, particularly in the development of kinase inhibitors and other targeted therapies. The benzylic bromide is a good leaving group, facilitating nucleophilic substitution reactions with a wide range of nucleophiles.

Synthetic Applications: Nucleophilic Substitution Reactions

The primary route for the derivatization of this compound is through SN2 reactions with various nucleophiles. Below are generalized protocols for the N-alkylation of amines and O-alkylation of phenols, which are common strategies in the synthesis of biologically active compounds.

N-Alkylation of Amines

The introduction of the 2-methoxy-5-(trifluoromethoxy)benzyl group to primary or secondary amines is a key step in the synthesis of many pharmaceutical intermediates.

Experimental Protocol: General Procedure for N-Alkylation

-

Reaction Setup: To a solution of the primary or secondary amine (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base (1.5-2.0 eq.). Commonly used bases include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

-

Addition of Alkylating Agent: To the stirred suspension, add this compound (1.1 eq.) at room temperature.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated (40-60 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.

-

Work-up: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired N-alkylated derivative.

Table 1: Representative Data for N-Alkylation Reactions

| Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | K₂CO₃ | DMF | 50 | 6 | 85 |

| Piperidine | K₂CO₃ | Acetonitrile | RT | 4 | 92 |

| 4-Fluoroaniline | Cs₂CO₃ | DMF | 60 | 8 | 81 |

| Morpholine | K₂CO₃ | Acetonitrile | RT | 3 | 95 |

O-Alkylation of Phenols

The synthesis of aryl ethers via O-alkylation of phenols with this compound provides another avenue to novel chemical entities with potential biological activity.

Experimental Protocol: General Procedure for O-Alkylation

-

Reaction Setup: To a solution of the phenol (1.0 eq.) in a suitable solvent such as acetone or DMF, add a base (1.5-2.0 eq.), typically potassium carbonate (K₂CO₃).

-

Addition of Alkylating Agent: Add this compound (1.1 eq.) to the suspension.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature or heated to reflux, with progress monitored by TLC or LC-MS.

-

Work-up: After completion, the inorganic salts are removed by filtration. The filtrate is concentrated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by flash column chromatography on silica gel.

Table 2: Representative Data for O-Alkylation Reactions

| Phenol Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenol | K₂CO₃ | Acetone | Reflux | 8 | 88 |

| 4-Cresol | K₂CO₃ | DMF | 50 | 6 | 90 |

| 4-Chlorophenol | K₂CO₃ | Acetone | Reflux | 12 | 82 |

| 2-Naphthol | K₂CO₃ | DMF | 60 | 10 | 85 |

Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of a derivative from this compound.

Caption: General workflow for the synthesis of derivatives.

Hypothetical Signaling Pathway Inhibition

Derivatives of this compound are often explored as kinase inhibitors. The diagram below illustrates a hypothetical signaling pathway that could be targeted by such a derivative.

Caption: Hypothetical inhibition of the Raf-MEK-ERK pathway.

Conclusion

This compound serves as a key building block for the synthesis of a wide array of derivatives with potential applications in drug discovery and development. The protocols provided herein for N- and O-alkylation represent fundamental transformations that can be adapted for various nucleophiles to generate diverse chemical libraries. The unique substitution pattern of this reagent offers a strategic advantage in designing molecules with desirable ADME properties, making it a valuable tool for medicinal chemists. Further exploration of its reactivity will undoubtedly lead to the discovery of novel bioactive compounds.

Application Notes and Protocols for 2-Methoxy-5-(trifluoromethoxy)benzyl bromide as a Benzylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-(trifluoromethoxy)benzyl bromide is a versatile benzylating agent employed in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development.[1] Its unique substitution pattern, featuring both a methoxy and a trifluoromethoxy group, imparts specific properties to the resulting benzylated molecules, influencing their lipophilicity, metabolic stability, and binding interactions with biological targets. This document provides detailed application notes and experimental protocols for the use of this compound in the protection of various functional groups and the synthesis of pharmaceutical intermediates.

The incorporation of trifluoromethyl and trifluoromethoxy groups is a well-established strategy in drug design to enhance pharmacokinetic and pharmacodynamic properties. The trifluoromethoxy group, in particular, can improve metabolic stability and increase lipophilicity, which can lead to better membrane permeability and bioavailability of drug candidates.

Chemical Properties

| Property | Value |

| IUPAC Name | 2-(bromomethyl)-1-methoxy-4-(trifluoromethoxy)benzene[1] |

| CAS Number | 478484-53-6[1] |

| Molecular Formula | C₉H₈BrF₃O₂[] |

| Molecular Weight | 285.06 g/mol [] |

| Boiling Point | 245.6°C at 760 mmHg[] |

| Density | 1.554 g/cm³[] |

Applications in Organic Synthesis

This compound is primarily used as a benzylating agent for the protection of hydroxyl and amino groups. The resulting 2-methoxy-5-(trifluoromethoxy)benzyl (MTMB) ethers and amines are stable under various reaction conditions and can be selectively cleaved when needed.

O-Benzylation of Alcohols and Phenols

The protection of alcohols and phenols as MTMB ethers is a common application. This is typically achieved through a Williamson ether synthesis, where the alcohol or phenol is deprotonated with a base to form an alkoxide or phenoxide, which then undergoes a nucleophilic substitution reaction with this compound.

General Experimental Protocol for O-Benzylation:

This protocol is a general guideline and may require optimization for specific substrates.[3]

Materials:

-

Alcohol or Phenol (1.0 equiv)

-

This compound (1.1 - 1.5 equiv)

-

Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃)) (1.2 - 2.0 equiv)

-

Anhydrous Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF))

-

Quenching solution (e.g., Water, Saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., Ethyl acetate, Dichloromethane)

-

Drying agent (e.g., Anhydrous sodium sulfate, Anhydrous magnesium sulfate)

Procedure:

-

To a solution of the alcohol or phenol in the chosen anhydrous solvent, add the base portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the alkoxide or phenoxide.

-

Add this compound dropwise to the reaction mixture.

-

The reaction mixture is then stirred at room temperature or heated (e.g., to 60-80 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and carefully quench the reaction by the slow addition of the quenching solution.

-

Extract the aqueous layer with the chosen organic solvent.

-

Combine the organic layers, wash with brine, dry over the drying agent, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired MTMB ether.

Table of O-Benzylation Reaction Conditions (Hypothetical Data):

| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Primary Alcohol | NaH | THF | 25 | 4 | 92 |

| Secondary Alcohol | NaH | DMF | 60 | 12 | 85 |

| Phenol | K₂CO₃ | ACN | 80 | 8 | 95 |

| Electron-rich Phenol | K₂CO₃ | DMF | 60 | 6 | 98 |

| Electron-deficient Phenol | Cs₂CO₃ | DMF | 80 | 12 | 88 |

Experimental Workflow for O-Benzylation:

Caption: General workflow for O-benzylation.

N-Benzylation of Amines

The protection of primary and secondary amines as their N-MTMB derivatives can be achieved under similar conditions to O-benzylation, typically using a non-nucleophilic base to deprotonate the amine.

General Experimental Protocol for N-Benzylation: [4][5]

Materials:

-

Amine (1.0 equiv)

-

This compound (1.05 equiv)

-

Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)) (1.5 - 2.0 equiv)

-

Solvent (e.g., Acetonitrile (ACN), Dichloromethane (DCM))

Procedure:

-

To a solution of the amine in the chosen solvent, add the base.

-

Add this compound to the mixture.

-

Stir the reaction at room temperature or heat as necessary, monitoring by TLC.

-

Upon completion, filter off any inorganic salts and concentrate the filtrate.

-

The crude product can be purified by column chromatography or recrystallization.

Table of N-Benzylation Reaction Conditions (Hypothetical Data):

| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Primary Aliphatic Amine | K₂CO₃ | ACN | 50 | 6 | 90 |

| Secondary Aliphatic Amine | DIPEA | DCM | 25 | 12 | 82 |

| Aniline | K₂CO₃ | DMF | 80 | 8 | 88 |

Logical Relationship for N-Benzylation:

References

Application Notes and Protocols for the SN2 Reaction of 2-Methoxy-5-(trifluoromethoxy)benzyl bromide

Audience: Researchers, scientists, and drug development professionals.

Introduction: